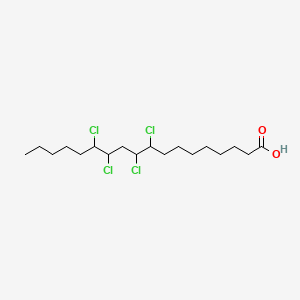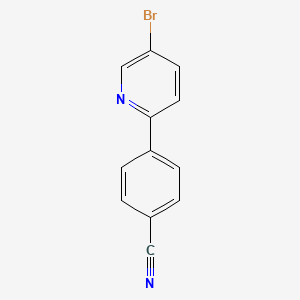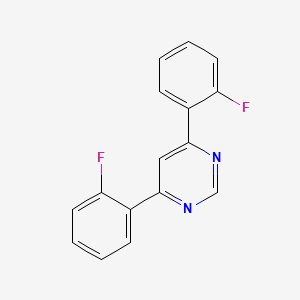
5-Methyltrimellitic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
5-Methyltrimellitic acid can be synthesized through several methods. One common approach involves the oxidation of 5-methyl-1,2,4-trimethylbenzene using strong oxidizing agents such as potassium permanganate or nitric acid. The reaction typically occurs under acidic conditions and requires careful control of temperature and reaction time to achieve high yields.
Industrial Production Methods
In industrial settings, the production of this compound often involves the catalytic oxidation of 5-methyl-1,2,4-trimethylbenzene. This process can be carried out in the presence of catalysts such as vanadium pentoxide (V2O5) or cobalt acetate. The reaction is conducted at elevated temperatures and pressures to enhance the efficiency and yield of the desired product.
Analyse Des Réactions Chimiques
Types of Reactions
5-Methyltrimellitic acid undergoes various chemical reactions, including:
Oxidation: It can be further oxidized to form compounds such as 5-methyl-1,2,4-benzenetricarboxylic anhydride.
Reduction: Reduction reactions can convert it into corresponding alcohols or aldehydes.
Substitution: The carboxylic acid groups can participate in substitution reactions to form esters, amides, or other derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or nitric acid (HNO3) under acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Substitution: Alcohols or amines in the presence of dehydrating agents like thionyl chloride (SOCl2) or dicyclohexylcarbodiimide (DCC).
Major Products Formed
Oxidation: 5-Methyl-1,2,4-benzenetricarboxylic anhydride.
Reduction: 5-Methyl-1,2,4-benzenetricarboxylic alcohol or aldehyde.
Substitution: Esters, amides, or other derivatives depending on the substituent used.
Applications De Recherche Scientifique
5-Methyltrimellitic acid has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and polymers.
Biology: It serves as a precursor for the synthesis of biologically active compounds and pharmaceuticals.
Medicine: Research is ongoing to explore its potential as an intermediate in the production of drugs and therapeutic agents.
Industry: It is utilized in the manufacture of resins, coatings, and plasticizers due to its ability to enhance the properties of these materials.
Mécanisme D'action
The mechanism of action of 5-Methyltrimellitic acid involves its interaction with various molecular targets and pathways. In chemical reactions, it acts as a nucleophile or electrophile, depending on the reaction conditions. Its carboxylic acid groups can form hydrogen bonds and participate in acid-base reactions, influencing the reactivity and stability of the compound. The methyl group on the benzene ring can also affect the electronic properties and reactivity of the molecule.
Comparaison Avec Des Composés Similaires
Similar Compounds
Trimellitic acid: The parent compound without the methyl group.
Trimesic acid: A similar compound with three carboxylic acid groups on the benzene ring.
Hemimellitic acid: Another isomer with three carboxylic acid groups in different positions on the benzene ring.
Uniqueness
5-Methyltrimellitic acid is unique due to the presence of the methyl group, which can influence its chemical properties and reactivity. This structural difference can lead to variations in its behavior in chemical reactions and its applications in various fields.
Propriétés
Numéro CAS |
34240-10-3 |
|---|---|
Formule moléculaire |
C10H8O6 |
Poids moléculaire |
224.17 g/mol |
Nom IUPAC |
5-methylbenzene-1,2,4-tricarboxylic acid |
InChI |
InChI=1S/C10H8O6/c1-4-2-6(9(13)14)7(10(15)16)3-5(4)8(11)12/h2-3H,1H3,(H,11,12)(H,13,14)(H,15,16) |
Clé InChI |
YMYIEXNGMOGPDH-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=C(C=C1C(=O)O)C(=O)O)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-Methyl-4-[1-(propan-2-yl)cyclopropyl]benzene](/img/structure/B13967949.png)












![3-Chloro-N-(5-nitro-2-thiazolyl)benzo[b]thiophene-2-carboxamide](/img/structure/B13968025.png)
